

addressing off-target effects of SR121566A in experiments

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Compound of Interest

Compound Name: SR121566A

Cat. No.: B1662711

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Technical Support Center: SR121566A

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using **SR121566A** and need to address its potential off-target effects in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SR121566A** and what are its known off-target effects?

A1: **SR121566A** is a potent inhibitor of Kinase A. However, like many kinase inhibitors, it can exhibit off-target activity against other kinases and non-kinase proteins. The table below summarizes the inhibitory activity of **SR121566A** against its primary target and several known off-target kinases. It is crucial to consider these off-target effects when designing experiments and interpreting data.

Target	IC50 (nM)	Ki (nM)	Notes
Kinase A (Primary Target)	5	2.1	High-affinity binding
Kinase B (Off-Target)	75	30.2	Moderate affinity, potential for off-target effects at higher concentrations
Kinase C (Off-Target)	250	110.5	Lower affinity, off-target effects likely at micromolar concentrations
Non-kinase Protein X	> 10,000	> 4,500	Negligible binding

Q2: How can I minimize the off-target effects of **SR121566A** in my cell-based assays?

A2: To minimize off-target effects, it is recommended to use the lowest effective concentration of **SR121566A** that elicits the desired phenotype. Additionally, employing a structurally unrelated inhibitor of Kinase A can help confirm that the observed phenotype is due to the inhibition of the primary target. A rescue experiment, where a drug-resistant mutant of Kinase A is expressed, can also be a powerful tool for validation.

Q3: What are the best practices for validating the specificity of **SR121566A** in my experimental system?

A3: Validating the specificity of **SR121566A** is critical for data interpretation. A multi-pronged approach is recommended:

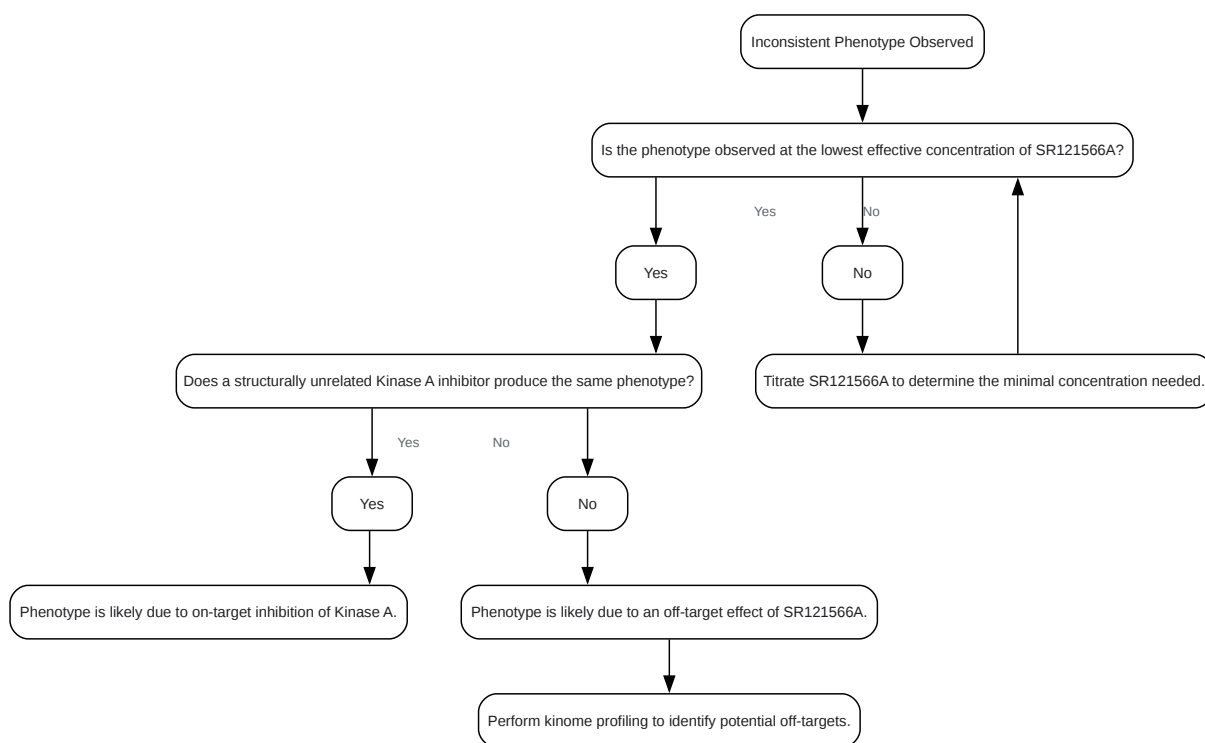
- In Vitro Kinase Profiling: Test **SR121566A** against a broad panel of kinases to identify potential off-targets.
- Cellular Target Engagement Assays: Confirm that **SR121566A** is binding to Kinase A in your cells at the concentrations you are using.

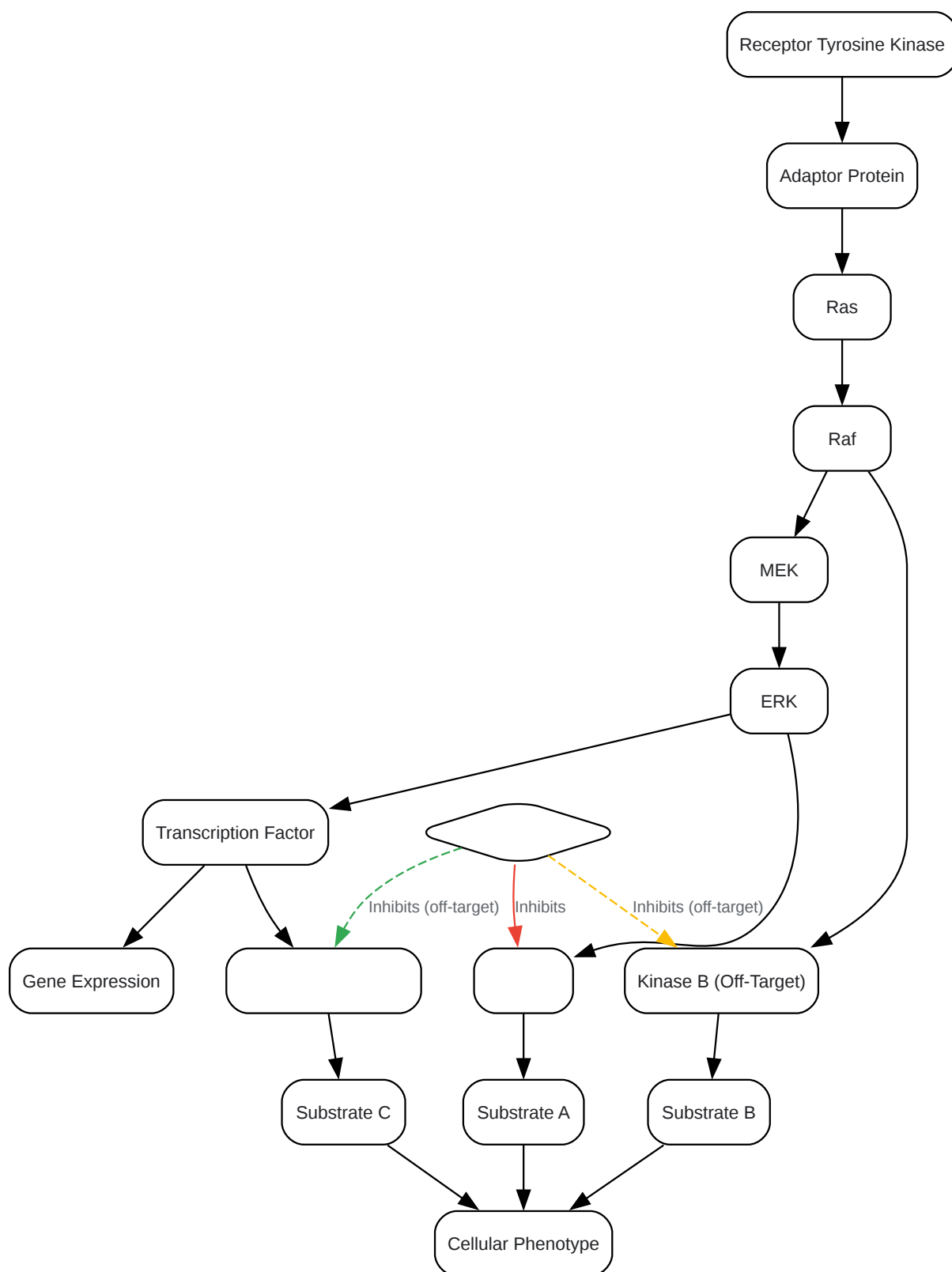
- Phenotypic Rescue: As mentioned above, perform rescue experiments with a drug-resistant mutant of Kinase A.
- Use of a Second, Structurally Unrelated Inhibitor: Corroborate your findings with another inhibitor of Kinase A that has a different off-target profile.

Troubleshooting Guides

Issue: I am observing a phenotype that is inconsistent with the known function of Kinase A.

This could be due to an off-target effect of **SR121566A**. The following workflow can help you troubleshoot this issue:



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